5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: It can undergo oxidation at the furoic acid moiety, often using reagents like potassium permanganate or hydrogen peroxide, resulting in decarboxylation.
Reduction: The carbonyl groups in the chromene ring can be reduced using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of the chromene, particularly in positions activated by electron-withdrawing groups. These reactions produce derivatives that can be further investigated for their unique properties.
4. Scientific Research Applications: This compound’s distinctive structure makes it valuable in:
Chemistry: As a precursor for synthesizing complex organic molecules.
Biology: Potential as a fluorescent marker due to the chromene moiety.
Medicine: Studied for anti-inflammatory and antioxidant activities given the bioactive nature of the chromene and furoic acid components.
Industry: Usage in producing advanced materials with specific properties like UV-absorption.
5. Mechanism of Action: The compound’s effects are mediated through several pathways:
Biological Interactions: The chromene moiety can interact with cellular components, modulating oxidative stress responses.
Molecular Targets: Likely targets include enzymes involved in oxidation-reduction processes, potentially affecting cellular metabolism and signaling pathways. This combination of activities can make it a potent therapeutic agent or a valuable biochemical tool.
Comparison with Similar Compounds
Similar Compounds: Compounds like 4-methylumbelliferone and furfural derivatives share structural similarities but differ in their specific functional groups.
Uniqueness: The integration of the chromene and furoic acid into a single molecule provides a unique set of properties, such as enhanced biological activity and specific reactivity patterns that aren’t typically seen in its individual components.
This gives a comprehensive picture of 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, highlighting its preparation, reactivity, and diverse applications. Hope you find this insightful!
Properties
IUPAC Name |
5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9-7-15(18)23-16-10(2)13(6-4-12(9)16)21-8-11-3-5-14(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOYJILMBCRUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.